Home > Products > Screening Compounds P3813 > 2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride - 801316-07-4

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride

Catalog Number: EVT-449997
CAS Number: 801316-07-4
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (AMG 9810)

Compound Description: AMG 9810 is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. [] It exhibits antihyperalgesic properties in animal models of inflammatory and neuropathic pain by blocking the activation of TRPV1, a nonselective cation channel expressed by peripheral sensory neurons. [] AMG 9810 effectively inhibits TRPV1 activation induced by various stimuli, including capsaicin, protons, heat, and endogenous ligands like anandamide and oleoyldopamine. []

6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Compound Description: This compound was identified as an unexpected bicyclic side product during the synthesis of a fluorescent probe for investigating the mechanism of action of a novel family of 1,4-tetrahydronaphthodioxane benzamides. [] It was formed through the substitution of an aromatic fluorine atom by an in situ generated alkoxy group during the final epoxide ring opening. [] Both erythro and threo isomers of this side product were synthesized and characterized. []

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-4H-chromen-4-one

Compound Description: This isoflavone compound exhibits anti-cancer properties, demonstrated by its ability to inhibit the growth of HCT116 human colon cancer cells with a GI50 value of 24.9 μM. [] Its crystal structure reveals a slightly twisted chromenone ring system and a dihedral angle of 47.75° between the chromenone and benzene rings. [] Docking studies suggest its anti-cancer activity might be linked to its interaction with Aurora Kinases A and B. []

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one

Compound Description: This isoflavone exhibits anti-cancer activity by inhibiting the TNFα-induced phosphorylation of IKKα/β, disrupting downstream NF-κB signaling, and showing an inhibitory effect on the clonogenicity of HCT116 human colon cancer cells. [] Its crystal structure reveals two independent molecules, each showing disorder in the methylene groups of their 1,4-dioxane rings. []

Dimethyl (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(aryl amino)methylphosphonates

Compound Description: This series of α-aminophosphonates was synthesized through a one-pot three-component reaction using nano-TiO2 as a catalyst under solvent-free conditions. [] The derivatives, particularly dimethyl (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(3-nitrophenylamino) methylphosphonate and dimethyl (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(4-fluoro-3-nitro-phenyl-amino) methylphosphonate, exhibit significant antioxidant activity in DPPH scavenging, reducing power, and lipid peroxidation assays. []

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (DTMPP)

Compound Description: DTMPP has been studied using Density Functional Theory (DFT) calculations to explore its structural and electronic properties, including HOMO and LUMO energies. [] Experimental and theoretical spectroscopic investigations were conducted using FT-IR, 1H NMR, and 13C NMR. [] Further analysis involved Mulliken atomic charges, molecular electrostatic surface potential, and reactivity descriptors to comprehend its chemical behavior. []

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1) and (E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

Compound Description: DBTFP-1 and DBTFP-2 are tri-fluorinated chalcones synthesized via the Claisen-Schmidt condensation reaction. [] Computational studies using DFT and TD-DFT were employed to investigate their optimized molecular structures, electronic properties, and UV-Visible spectral characteristics. [] Antimicrobial activity was evaluated against P. vulgaris, S. aureus, A. niger, and C. albicans. [] DBTFP-1 exhibited superior antimicrobial activity attributed to its more stabilized LUMO and lower band gap compared to DBTFP-2. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of sulfonamides incorporates both benzodioxane and acetamide moieties and was synthesized to investigate their enzyme inhibitory potential. [] These compounds were tested for their inhibitory activity against α-glucosidase and acetylcholinesterase (AChE). [] While they exhibited substantial inhibitory activity against yeast α-glucosidase, they showed weak inhibition against AChE. []

N-alkyl/aralkyl substituted N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamides

Compound Description: This series of ethylated sulfonamides incorporates a 1,4-benzodioxane moiety and was evaluated for its biological activity. [] These compounds exhibited good inhibitory activity against lipoxygenase, moderate inhibition against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, and some showed good antibacterial activity. []

(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one (Compound 22)

Compound Description: Compound 22 is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B) with an IC50 of 0.026 µM and a selectivity index greater than 1538. [] It acts as a competitive and reversible inhibitor of hMAO-B. [] Due to its potency, selectivity, low neurotoxicity, and promising drug-like properties, compound 22 has potential for further investigation as a drug candidate for neurological disorders. []

(S)-Ethyl 2-(benzyl(3-((4-carbamidoylphenoxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoacetate ((S)-12)

Compound Description: (S)-12 is a potent inhibitor of the liver enzyme matriptase-2, displaying an IC50 value of less than 10 µM. [] This compound represents a potential lead structure for developing therapeutics for iron overload syndromes, particularly in patients with β-thalassemia. []

Diethyl-(((2,3-dihydrobenzo[b][1, 4] dioxin-6yl)amino)(substituted phenyl)methyl) phosphonates (4a-k)

Compound Description: This series of α-aminophosphonates was synthesized through a green and efficient one-pot Kabachinik-Fields reaction utilizing nano ferrite supported glutathione as a catalyst under microwave irradiation and solvent-free conditions. [] Compounds 4b and 4k demonstrated potent antioxidant activity, while 4f, 4h, and 4k showed significant anti-inflammatory activity against LPS-induced cell death in RAW 264.7 cell lines. [] Compound 4k, in particular, emerged as a promising candidate for further development as an antioxidant and anti-inflammatory agent. []

1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-N-(3-fluoro-4-methoxybenzyl)ethan-1-amine (Compound 1)

Compound Description: Compound 1 is a potent inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV) with an EC90 of 0.89 µM. [] It exhibits antiviral activity by targeting an early stage of the VEEV replication cycle, specifically blocking viral RNA and protein synthesis. [] Further investigation of compound 1 as a potential antiviral therapy for VEEV and other alphaviruses is warranted. []

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin -6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino) piperidin-1-yl)methanone (Compound 35b)

Compound Description: Compound 35b is a potent and selective inhibitor of c-Jun-N-terminal kinase 3 (JNK3), exhibiting an IC50 of 9.7 nM. [] It demonstrates neuroprotective effects by protecting against Aβ-induced neuronal cell death. [] Compound 35b shows excellent selectivity for JNK3 over other protein kinases, including JNK1 (>1000 fold) and JNK2 (-10 fold), suggesting its potential as a therapeutic agent for neurodegenerative diseases. []

5-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4'-methoxy-[1,1'-biphenyl]-3-yl)thiophene-2-carboxamide (KP-146)

Compound Description: KP-146 exhibits potent antiviral activity against the lymphocytic choriomeningitis virus (LCMV). [] It inhibits LCMV replication by interfering with the activity of the viral ribonucleoprotein (vRNP) and the budding process mediated by the LCMV matrix Z protein. [] KP-146 represents a promising lead compound for developing antiviral therapies against arenaviruses. []

2-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-5-(4-nitrobenzylsulfanyl)-[1,3,4]oxadiazole

Compound Description: This compound's crystal structure has been analyzed and published. []

5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)thiazolidine-2,4-dione

Compound Description: This compound's crystal structure has been analyzed and published. []

2-(2,3-dihydrobenzo[b]-1,4-dioxin-7-yl)-3,5,7-trihydroxy-4H-chromen-4-one (Compound 5)

Compound Description: This 2,3-dihydrobenzo[b]-1,4-dioxin-substituted compound is a potent inhibitor of tyrosinase and melanin formation. [] It demonstrates low cytotoxicity, making it a promising candidate for skin-whitening cosmetic applications. []

(E)‐3‐(4‐(tert‐butyl)phenyl)‐N‐(2,3‐dihydrobenzo[b][1,4]dioxin‐6‐yl)acrylamide (NED‐180)

Compound Description: NED-180 is a potent Piper amide derivative that exhibits antimelanogenic effects. [] It suppresses melanogenesis by downregulating the expression of melanogenic regulatory proteins, including tyrosinase, Tyrp1, Dct, and MITF. [] This compound activates the PI3K and ERK pathways and inhibits TRPM1/TRPV1, leading to the inhibition of melanogenesis. [] Topical application of NED-180 effectively ameliorates UVB-induced skin hyperpigmentation. []

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine ([¹⁸F]3d)

Compound Description: This compound is a high-affinity dopamine receptor D4 ligand, exhibiting excellent selectivity over other dopamine receptor subtypes. [] It has been successfully radiolabeled with fluorine-18 for potential use as a positron emission tomography (PET) imaging agent. [] In vivo studies demonstrate high stability, excellent brain uptake, and specific binding in brain regions rich in D4 receptors. []

N2,N6-bis(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-9H-purine-2,6-diamine

Compound Description: This compound is a potent inhibitor of Bruton’s tyrosine kinase (Btk), exhibiting a Kd of 250 nM. [] It effectively inhibits Btk activity both in vitro and in cells. [] This compound represents a valuable tool for studying Btk signaling and a potential lead for developing therapeutics targeting Btk-mediated disorders. []

Classification and Source

The compound is classified as an organic amine and is part of the larger family of benzodioxane compounds. It has been synthesized and characterized in various studies, particularly in research focusing on enzyme inhibitory activities and potential therapeutic applications. The synthesis often involves starting materials derived from naturally occurring compounds like gallic acid or through multi-step synthetic routes using various reagents and conditions .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride typically involves several chemical transformations. A common method includes:

  1. Starting Material Preparation: The synthesis often begins with gallic acid, which undergoes esterification to form methyl 3,4,5-trihydroxybenzoate.
  2. Formation of Benzodioxane Ring: The ester is then reacted with 1,2-dibromoethane in the presence of a base like potassium carbonate to facilitate cyclization into the benzodioxane structure.
  3. Amine Introduction: The resulting compound can be treated with amines under acidic conditions to introduce the amine group at the 6-position.
  4. Hydrochloride Salt Formation: Finally, the product can be converted to its hydrochloride salt form by treatment with hydrochloric acid .

Technical Parameters

  • Reagents: Gallic acid, sulfuric acid, potassium carbonate, 1,2-dibromoethane.
  • Conditions: Refluxing in methanol for esterification; basic conditions for cyclization.
  • Characterization Techniques: Infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to confirm the structure of the synthesized compounds .
Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride features a bicyclic system characteristic of benzodioxanes. The key structural features include:

  • Benzodioxane Core: Comprising two fused aromatic rings with a dioxane moiety.
  • Amine Functional Group: Located at the 6-position of the benzodioxane ring.
  • Hydrochloride Salt: The addition of hydrochloric acid forms a stable salt that enhances solubility.

Relevant Data

  • Molecular Formula: C9_{9}H9_{9}ClN2_{2}O2_{2}
  • Molecular Weight: Approximately 202.63 g/mol.
  • Structural Representation: The compound can be represented as follows:
StructureC9H9ClN2O2\text{Structure}\quad \text{C}_{9}\text{H}_{9}\text{ClN}_{2}\text{O}_{2}
Chemical Reactions Analysis

The compound participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amine can act as a nucleophile in reactions with electrophiles.
  2. Acylation Reactions: It can undergo acylation to form amides or other derivatives.
  3. Enzyme Inhibition Studies: Research indicates that derivatives of this compound exhibit inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase .

Technical Details

  • Typical yields for synthetic steps vary based on reaction conditions but often range from moderate (30%-70%).
  • Reaction monitoring is typically performed using thin-layer chromatography (TLC).
Mechanism of Action

The mechanism of action for 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride primarily relates to its role as an enzyme inhibitor.

  1. Enzyme Binding: The compound binds to active sites on target enzymes such as α-glucosidase, inhibiting their activity.
  2. Biological Pathways: This inhibition can affect metabolic pathways involving carbohydrate digestion and absorption.

Relevant Data

Studies have shown that certain derivatives exhibit significant inhibitory effects (IC50_{50} values ranging from low micromolar concentrations), indicating potential therapeutic applications in conditions like diabetes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol and dimethyl sulfoxide.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range.

Relevant Data

  • pH Stability Range: Stable within a pH range of approximately 5 to 7.
  • Storage Conditions: Should be stored in a cool, dry place away from light.
Applications

The applications of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride span various fields:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting metabolic disorders or neurodegenerative diseases due to its enzyme inhibitory properties.
  2. Research Tool: Used in biochemical studies to understand enzyme mechanisms and interactions.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

Properties

CAS Number

801316-07-4

Product Name

2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

InChI

InChI=1S/C8H9NO2.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5H,3-4,9H2;1H

InChI Key

JOJCJWOSSAPNCW-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)N.Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.